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Compound of Interest

Compound Name: 1-Ethynyl-3-phenoxybenzene

Cat. No.: B1601481

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-Ethynyl-3-phenoxybenzene (CAS No. 58775-83-0). Designed for researchers, scientists,
and professionals in drug development, this document delves into the predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule.
The interpretations are grounded in fundamental spectroscopic principles and comparative
analysis with structurally similar compounds, offering field-proven insights into its molecular
architecture.

Introduction

1-Ethynyl-3-phenoxybenzene is a bi-aryl ether containing a terminal alkyne, a versatile
functional group in organic synthesis, particularly in click chemistry and the formation of
complex molecular scaffolds. Accurate characterization of this molecule is paramount for its
application in medicinal chemistry and materials science. This guide provides a detailed
analysis of its spectroscopic signature, enabling unambiguous identification and quality control.

Molecular Structure and Key Features

The structure of 1-Ethynyl-3-phenoxybenzene, with the IUPAC name 1-ethynyl-3-
phenoxybenzene and molecular formula C14H100, is presented below. The molecule's key
features include a meta-substituted benzene ring, a phenoxy ether linkage, and a terminal
ethynyl group. These functionalities give rise to characteristic signals in various spectroscopic
analyses.
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Caption: Structure of 1-Ethynyl-3-phenoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR data for 1-Ethynyl-3-phenoxybenzene are
presented below. These predictions are based on the analysis of related structures and
established substituent effects on aromatic systems.[1][2][3]

Predicted ‘H NMR Data (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.40-7.25 m 3H Ar-H
~7.20 - 7.00 m 6H Ar-H
~3.10 S 1H =C-H

Predicted **C NMR Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assignment
~157 Ar-C (C-0)
~156 Ar-C (C-0)
~130 Ar-CH

~129 Ar-CH

~124 Ar-CH

~123 Ar-C (C-C=)
~120 Ar-CH

~119 Ar-CH

~118 Ar-CH

~83 -C=CH

~78 -C=CH

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethynyl-3-phenoxybenzene in
0.6-0.7 mL of deuterated chloroform (CDCIs).

¢ Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

¢ Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

e H NMR Acquisition:

o Acquire the spectrum with a pulse angle of 30-45 degrees.

o Set the spectral width to cover the range of -2 to 12 ppm.
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o Employ a relaxation delay of 1-2 seconds.

o Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled spectrum.
o Set the spectral width to cover the range of 0 to 220 ppm.

o Use a pulse angle of 45 degrees and a longer relaxation delay (e.g., 2-5 seconds) to
ensure proper quantification of all carbon signals, including quaternary carbons.

o Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance of the 3C isotope.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs) to obtain the final spectra.

Interpretation of NMR Spectra

The predicted *H NMR spectrum of 1-Ethynyl-3-phenoxybenzene is expected to show a
complex multiplet pattern in the aromatic region (6 7.00-7.40 ppm) integrating to nine protons.
The protons on the phenoxy ring and the ethynyl-substituted ring will have distinct chemical
shifts influenced by the electron-donating ether oxygen and the electron-withdrawing alkyne
group. The acetylenic proton is anticipated to appear as a sharp singlet around 6 3.10 ppm, a
characteristic chemical shift for terminal alkynes.[4]

In the 13C NMR spectrum, two quaternary carbon signals are expected at the downfield end of
the aromatic region (~156-157 ppm), corresponding to the carbons directly attached to the
ether oxygen. The remaining aromatic carbons will resonate between & 118-130 ppm. The two
sp-hybridized carbons of the ethynyl group are predicted to appear around 6 83 and 78 ppm.
The carbon attached to the benzene ring will be slightly more downfield than the terminal
acetylenic carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 1-Ethynyl-3-phenoxybenzene are listed below.

licted [ I hin Eilm

Wavenumber (cm—?) Intensity Assignment
~3300 Strong, Sharp =C-H stretch
~3100-3000 Medium Aromatic C-H stretch
~2110 Medium, Sharp C=C stretch
) Aromatic C=C skeletal
~1600-1450 Medium to Strong o
vibrations
~1240 Strong Aryl-O-C asymmetric stretch
Aromatic C-H out-of-plane
~880-750 Strong

bending

Experimental Protocol: IR Data Acquisition

Sample Preparation:

o KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium
bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic
press.

o Thin Film (for liquids or low-melting solids): Dissolve the sample in a volatile solvent (e.g.,
dichloromethane) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the
solvent to evaporate, leaving a thin film of the sample.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the pure KBr
pellet/salt plate).

o Place the sample in the spectrometer and record the sample spectrum.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1601481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exp!oratpry

Check Availability & Pricing

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm~.

Interpretation of IR Spectrum

The IR spectrum of 1-Ethynyl-3-phenoxybenzene is expected to be dominated by several key
absorptions. A strong, sharp peak around 3300 cm~1 is indicative of the =C-H stretch of the
terminal alkyne.[5][6] The C=C triple bond stretch will appear as a medium, sharp band around
2110 cm~1.[7] The presence of the aromatic rings will be confirmed by C-H stretching vibrations
just above 3000 cm~! and characteristic C=C skeletal vibrations in the 1600-1450 cm~1 region.
A strong absorption around 1240 cm~1 is characteristic of the asymmetric C-O-C stretching of
the diaryl ether linkage. The substitution pattern on the benzene rings can be inferred from the
C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm~12).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can aid in structural elucidation.

E&dﬁe.d.Massﬁp.e.cjmmﬂndlata.(Eleﬂmmkmuatmn)

Relative Intensity Proposed Fragment
194 High [M]* (Molecular lon)
165 Medium [M - CHOJ*
139 Medium [M - C2H20]*
115 Medium [CoH7]*
91 Medium [C7H7]* (Tropylium ion)
77 High [CeHs]* (Phenyl cation)

Experimental Protocol: MS Data Acquisition
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or through a gas chromatograph (GC-MS).

« lonization: Use Electron lonization (EI) with a standard electron energy of 70 eV.

e Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
40-500).

o Detection: The ions are detected, and their mass-to-charge ratio and relative abundance are
plotted to generate the mass spectrum.

Interpretation of Mass Spectrum

The electron ionization mass spectrum of 1-Ethynyl-3-phenoxybenzene is expected to show
a prominent molecular ion peak at m/z 194, corresponding to its molecular weight. The
fragmentation pattern will be influenced by the stability of the aromatic rings and the ether
linkage. Common fragmentation pathways for diaryl ethers involve cleavage of the C-O bond.
[8][9] The loss of a phenoxy radical would lead to a fragment at m/z 101, and the loss of an
ethynylphenyl radical would result in a fragment at m/z 93. Rearrangements are also common
in the fragmentation of aromatic compounds.[10][11] The presence of a peak at m/z 77 is

[C13HO]*

[C14aH100]* \ - C2H20 (rearrangement) [C12H7O]*
m/z = 194 J - CeHsO" m/z = 139

characteristic of a phenyl cation.

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways of 1-Ethynyl-3-phenoxybenzene in EI-MS.

Conclusion
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This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-Ethynyl-
3-phenoxybenzene. The presented NMR, IR, and MS data, along with their interpretations,
offer a robust framework for the identification and characterization of this important synthetic
building block. The experimental protocols described herein represent standard methodologies
that can be adapted for routine analysis. Researchers and scientists can leverage this guide to
ensure the quality and purity of 1-Ethynyl-3-phenoxybenzene in their drug discovery and
materials science endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1601481#spectroscopic-data-nmr-ir-ms-of-1-ethynyl-
3-phenoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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